Sartorypyrone B -

Sartorypyrone B

Catalog Number: EVT-3163054
CAS Number:
Molecular Formula: C30H42O7
Molecular Weight: 514.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sartorypyrone B is a meroditerpene []. It is a secondary metabolite produced by certain species of fungi, notably those belonging to the genus Neosartorya []. While initially isolated from terrestrial fungi, recent research has focused on Neosartorya species associated with marine environments, such as sponges and diseased corals []. Sartorypyrone B holds interest in scientific research primarily due to its potential biological activities, specifically its antibacterial properties [].

Sartorypyrone A

  • Relevance: Sartorypyrone A shares a similar meroditerpene structure with Sartorypyrone B. These compounds are frequently isolated together from various Neosartorya species. []

Sartorypyrone C

    Compound Description: Sartorypyrone C is a novel meroditerpene first isolated from the culture of the marine sponge-associated fungus Neosartorya paulistensis. [] There is no reported antibacterial or antibiofilm activity associated with this compound. []

    Relevance: Sartorypyrone C belongs to the same meroditerpene family as Sartorypyrone B. The discovery of sartorypyrone C alongside other structurally-related compounds emphasizes the diversity of meroditerpenes produced by Neosartorya species. []

Aszonapyrone A

    Compound Description: Aszonapyrone A, a known natural product, exhibits notable antibacterial activity and demonstrates synergistic effects with antibiotics against Gram-positive multidrug-resistant strains. [] Similar to Sartorypyrone A, aszonapyrone A effectively inhibited biofilm formation at 2x MIC and MIC but enhanced biofilm production at sub-inhibitory concentrations (1/2 MIC) in both reference and multidrug-resistant Staphylococcus aureus isolates. []

    Relevance: Aszonapyrone A, while not a meroditerpene itself, is produced by some of the same Neosartorya species as Sartorypyrone B and is often found alongside Sartorypyrones A and C. This co-occurrence suggests a possible biosynthetic link between these compounds. []

Synthesis Analysis

The synthesis of sartorypyrone B involves complex biosynthetic pathways typically found in fungi. The production of this compound can be traced back to the biosynthetic gene clusters identified in Neosartorya tsunodae. The specific pathway involves polyketide synthases, which are key enzymes that catalyze the formation of polyketides through a series of condensation reactions.

The heterologous expression system developed in Aspergillus nidulans has been utilized to explore these biosynthetic pathways further. This system allows for the manipulation of genetic elements to enhance the yield and purity of desired metabolites, including sartorypyrone B. Techniques such as high-resolution electrospray ionization mass spectrometry (HRESIMS) and nuclear magnetic resonance (NMR) spectroscopy are employed to analyze and confirm the structure of synthesized compounds .

Molecular Structure Analysis

Sartorypyrone B has a unique molecular structure that contributes to its biological activity. The structural formula includes multiple functional groups typical of polyketides, which often exhibit diverse chemical properties. The presence of an acetoxy group at the 2β position suggests potential interactions with biological targets, possibly enhancing its efficacy as an anticancer agent.

The molecular weight and specific structural features can be determined using spectroscopic methods such as NMR and mass spectrometry. These techniques provide critical insights into the arrangement of atoms within the molecule, confirming its identity and purity during synthesis .

Chemical Reactions Analysis

Sartorypyrone B participates in various chemical reactions typical for secondary metabolites derived from fungi. These reactions may include:

  • Acetylation: The introduction of acetyl groups can modify the reactivity and solubility of sartorypyrone B.
  • Hydrolysis: Under certain conditions, sartorypyrone B may undergo hydrolysis, affecting its stability and biological activity.
  • Reductive transformations: Sartorypyrone B may also participate in redox reactions, which are crucial for its potential role as a therapeutic agent.

These reactions are influenced by environmental conditions such as pH, temperature, and the presence of other chemical agents .

Mechanism of Action

The mechanism of action for sartorypyrone B is primarily linked to its ability to inhibit specific enzymatic pathways involved in cancer cell proliferation. While detailed studies are still ongoing, preliminary research suggests that it may target pathways associated with sirtuins—NAD+-dependent deacetylases that play significant roles in regulating cellular processes like apoptosis and DNA repair.

In vitro studies have indicated that sartorypyrone B exhibits cytotoxic effects against various cancer cell lines, potentially through mechanisms involving cell cycle arrest and induction of apoptosis. The precise molecular targets remain to be fully elucidated but are likely related to its structural features that facilitate interaction with key proteins involved in cancer biology .

Physical and Chemical Properties Analysis

Sartorypyrone B exhibits several notable physical and chemical properties:

  • Molecular Formula: C₁₃H₁₄O₃
  • Molecular Weight: Approximately 218.25 g/mol
  • Solubility: Generally soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stability can vary based on environmental conditions; it is sensitive to light and heat.

These properties influence its handling during synthesis and storage, as well as its application in biological assays .

Applications

Sartorypyrone B has significant potential applications in scientific research and medicine:

  • Anticancer Research: Due to its cytotoxic properties against cancer cell lines, it is being investigated as a lead compound for developing new anticancer therapies.
  • Biotechnology: The biosynthetic pathways elucidated for sartorypyrones can inform biotechnological approaches for producing similar compounds with enhanced efficacy.
  • Pharmaceutical Development: Its unique structure makes it a candidate for further modifications aimed at improving pharmacological profiles or reducing side effects.

Research continues to explore these applications, highlighting the importance of secondary metabolites like sartorypyrone B in drug discovery and development .

Biosynthetic Origins and Pathway Elucidation

Genomic Context of Sartorypyrone B-Producing Fungi

Sartorypyrone B is a meroterpenoid secondary metabolite predominantly isolated from the opportunistic human pathogen Aspergillus fumigatus. This fungus thrives in diverse environments—from soil to decaying organic matter—where it encounters dynamic nutrient conditions and microbial competition. Genomic analyses reveal that A. fumigatus possesses one of the richest repertoires of biosynthetic gene clusters (BGCs) among aspergilli, with ≈36–56 clusters per strain encoding potential secondary metabolites [5] [7]. Comparative studies of 264 A. fumigatus genomes show significant strain-level variability in BGC content, though the sartorypyrone-producing cluster (designated spy) is conserved across clinical and environmental isolates [5]. The genomic plasticity of A. fumigatus facilitates adaptive evolution under stress, with secondary metabolites like sartorypyrone B potentially contributing to ecological resilience or host interactions.

Table 1: Genomic Features of Sartorypyrone B-Producing Fungi

CharacteristicDetail
Primary Producing OrganismAspergillus fumigatus (e.g., strains Af293, A1160)
Total BGCs per Genome36–56 (strain-dependent)
Conservation of spy BGCCore cluster present in >95% of sequenced isolates
Genomic PlasticityAccessory BGCs account for 20–30% of total SM potential

Biosynthetic Gene Cluster (BGC) Identification and Annotation

The spy BGC was definitively linked to sartorypyrone biosynthesis through a combination of bioinformatic prediction and experimental validation. AntiSMASH analysis of A. fumigatus Af293 identified a 6-gene cluster spanning 14.7 kb on chromosome 5 [1] [10]. Key annotations include:

  • spyA: A highly reducing polyketide synthase (hrPKS)
  • spyB: A cytochrome P450 oxidase
  • spyC: A flavin-dependent monooxygenase
  • spyD: A prenyltransferase
  • spyE: A dehydrogenase
  • spyF: A transcription factor [1] [6]

This cluster remained cryptic under standard laboratory culture conditions, explaining why sartorypyrone B eluded detection in earlier metabolomic studies. Transcriptional silencing was later attributed to epigenetic repression and the absence of specific environmental triggers [5] [10].

Table 2: Functional Annotation of the spy Biosynthetic Gene Cluster

GenePredicted FunctionRole in Sartorypyrone B Pathway
spyAPolyketide synthase (hrPKS)Generates the polyketide backbone (TAL)
spyDPrenyltransferaseCatalyzes geranylation of TAL
spyBCytochrome P450Oxidizes the meroterpenoid scaffold
spyCFlavin-dependent monooxygenaseMediates ring cyclization
spyEDehydrogenaseIntroduces α,β-unsaturation
spyFTranscription factor (C6 zinc finger)Regulates cluster expression

Polyketide Synthase (PKS) and Prenyltransferase Roles in Sartorypyrone B Assembly

Sartorypyrone B biosynthesis initiates with the hrPKS SpyA, which synthesizes triacetic acid lactone (TAL)—a C6 polyketide scaffold. SpyA features essential catalytic domains: β-ketoacyl synthase (KS), acyltransferase (AT), product template (PT), acyl carrier protein (ACP), and thioester reductase (TE) [1] [10]. The TE domain releases TAL via hydrolysis rather than macrocyclization, distinguishing it from most fungal PKSs.

TAL undergoes geranylation by the prenyltransferase SpyD, which attaches a 10-carbon geranyl pyrophosphate unit to C-3 of TAL. This coupling generates the linear meroterpenoid 10α,11α-epoxygeranyl-TAL, the first dedicated intermediate toward sartorypyrone B [1]. Subsequent oxidative modifications involve:

  • Epoxidation by SpyB (P450) at the terminal olefin of the geranyl chain
  • Epoxide ring-opening and pyran formation catalyzed by SpyC
  • Dehydrogenation by SpyE to establish the conjugated diene system characteristic of sartorypyrone B [10]

Comparative Analysis with Related Meroterpenoid Clusters

The spy BGC shares architectural and functional parallels with other fungal meroterpenoid clusters but exhibits distinct regulatory and enzymatic features:

  • Fumicycline/Neosartoricin Cluster: Utilizes a non-reducing PKS (vs. hrPKS in spy) and lacks epoxidases. Co-regulated by LaeA, whereas spyF encodes a cluster-specific transcription factor [5] [9].
  • A. nidulans Austinol Cluster: Employs a similar geranylation step but incorporates a terpene cyclase absent in the spy pathway. Austinol biosynthesis is induced by co-culture with bacteria, unlike the nutrient-responsive spy cluster [5].
  • Evolutionary Trajectory: Phylogenomic analysis suggests the spy prenyltransferase (SpyD) clusters with bacterial ABBA-type enzymes rather than fungal dimethylallyltryptophan synthases (DMATS), indicating horizontal gene transfer [1] [5].

Table 3: Comparative Architecture of Meroterpenoid BGCs in Aspergilli

BGC (Host)Core EnzymesRegulatorInduction Cue
spy (A. fumigatus)hrPKS + Prenyltransferase + P450SpyF (Zn2Cys6)Nitrogen starvation
aus (A. nidulans)nrPKS + Prenyltransferase + CyclaseLaeABacterial co-culture
ftc (A. fumigatus)nrPKS + PrenyltransferaseUnknownIron limitation

Heterologous Expression Strategies for Pathway Validation

The complex secondary metabolome of A. fumigatus impeded direct spy cluster characterization in its native host. Instead, researchers employed a heterologous expression platform in Aspergillus nidulans to decrypt the pathway [1] [6] [10]:

  • Dereplicated Host Engineering: The recipient strain (A. nidulans RMES2) was genetically modified to delete 7 major BGCs, eliminating competing secondary metabolites [1] [10].
  • Cluster Refactoring: The entire 14.7-kb spy cluster was PCR-amplified, assembled into a fungal expression vector, and transformed into RMES2.
  • Metabolite Profiling: HRESIMS and GNPS-based molecular networking of extracts revealed 12 sartorypyrone analogs, including 7 novel compounds [1] [6].
  • Structure Elucidation: Microcrystal electron diffraction (MicroED) and NMR confirmed the bicyclic pyran structure of sartorypyrone B and its precursors [1] [6].

This approach confirmed SpyA's standalone ability to produce TAL, validating the first step without downstream enzymes. Furthermore, stepwise expression of spyA + spyD yielded geranylated intermediates, proving the prenyltransferase's specificity [1] [10]. The platform demonstrates broad utility for elucidating cryptic BGCs from Aspergilli and related genera.

Compound Names Mentioned in Article:

  • Sartorypyrone B
  • Triacetic acid lactone (TAL)
  • 10α,11α-Epoxygeranyl-TAL
  • Fumicycline
  • Neosartoricin
  • Austinol

Properties

Product Name

Sartorypyrone B

IUPAC Name

[(1R,2S,11S,14R,15R,17S,18R,20R)-18-acetyloxy-1,7,11,15,19,19-hexamethyl-5-oxo-8,10-dioxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),6-dien-17-yl] acetate

Molecular Formula

C30H42O7

Molecular Weight

514.6 g/mol

InChI

InChI=1S/C30H42O7/c1-16-13-20(33)19-14-24-28(6)11-9-22-27(4,5)25(36-18(3)32)21(35-17(2)31)15-29(22,7)23(28)10-12-30(24,8)37-26(19)34-16/h13,21-25H,9-12,14-15H2,1-8H3/t21-,22-,23-,24-,25-,28+,29-,30-/m0/s1

InChI Key

DFAVZYUGRTVMCA-KNUPVKMWSA-N

SMILES

CC1=CC(=O)C2=C(O1)OC3(CCC4C(C3C2)(CCC5C4(CC(C(C5(C)C)OC(=O)C)OC(=O)C)C)C)C

Canonical SMILES

CC1=CC(=O)C2=C(O1)OC3(CCC4C(C3C2)(CCC5C4(CC(C(C5(C)C)OC(=O)C)OC(=O)C)C)C)C

Isomeric SMILES

CC1=CC(=O)C2=C(O1)O[C@]3(CC[C@H]4[C@]([C@@H]3C2)(CC[C@@H]5[C@@]4(C[C@@H]([C@@H](C5(C)C)OC(=O)C)OC(=O)C)C)C)C

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